Hemanthidine
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Overview
Description
Hemanthidine is a chemical compound with the molecular formula C17H19NO5 . It has an average mass of 317.336 Da and a mono-isotopic mass of 317.126312 Da .
Molecular Structure Analysis
The molecular structure of a compound like this compound can be analyzed using techniques such as Self-Organizing Molecular Field Analysis (SOMFA), which produces quantitative correlations between three-dimensional properties of molecules and their biological activity . Additionally, tools like MolView can be used to convert a drawn molecule into a 3D model for further analysis .
Chemical Reactions Analysis
The analysis of chemical reactions typically involves the use of techniques such as gas chromatography, HPLC, or quantitative NMR spectroscopy . These techniques can be used to analyze reaction mixtures and optimize chemical processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be analyzed using various techniques. These properties often include molecular weight, hydrophobicity, hydrogen bonding, and charge distribution . These properties are essential for understanding the compound’s function as a biomaterial .
Scientific Research Applications
Amaryllidaceae Alkaloids and Cancer Cell Growth : Amaryllidaceae alkaloids, to which Hemanthidine may be related, have been studied for their potential as therapeutics in treating human diseases. Haemanthamine, an alkaloid from this family, shows promise as an anticancer agent due to its ability to target the ribosome and affect cancer cell growth (Pellegrino et al., 2018).
Cannabis sativa's Health Effects : Cannabis sativa, containing various compounds including possibly related alkaloids, has been studied for its pharmacological properties and health effects. This research might offer indirect insights into the applications of specific alkaloids like this compound (Lim et al., 2021).
Stress Response in Hemp Aphids : Studies on hemp, another plant with a complex profile of alkaloids, can provide insights into the ecological interactions and effects of plant-derived compounds. Research on the stress response in hemp aphids might indirectly relate to understanding the broader impact of compounds like this compound in an ecological context (Durak et al., 2021).
properties
CAS RN |
466-73-9 |
---|---|
Molecular Formula |
C17H19NO5 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(1S,11S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol |
InChI |
InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3/t9-,14+,15+,16+,17+/m1/s1 |
InChI Key |
ZSTPNQLNQBRLQF-UAQFGPKRSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2[C@H](C4=CC5=C(C=C34)OCO5)O)O |
SMILES |
COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |
synonyms |
haemanthidine hemanthidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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